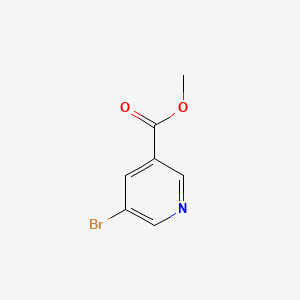

Methyl 5-bromonicotinate

Description

The exact mass of the compound Methyl 5-bromonicotinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-bromonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJZXPWBILCHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351394 | |

| Record name | Methyl 5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-44-5 | |

| Record name | Methyl 5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-Bromonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-bromonicotinate CAS number and properties

A Versatile Scaffold in Medicinal Chemistry & Organic Synthesis

Executive Summary

Methyl 5-bromonicotinate (CAS 29681-44-5) serves as a critical halogenated pyridine building block in modern drug discovery.[1] Distinguished by its dual functionality—an electrophilic ester moiety at the C3 position and a reactive bromine handle at the C5 position—it functions as a "linchpin" scaffold. This unique substitution pattern allows for orthogonal functionalization, enabling the rapid construction of complex biaryl systems, pyridine alkaloids, and nicotinic acid derivatives. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic utility, and validated experimental protocols for researchers in the pharmaceutical sciences.

Part 1: Chemical Identity & Physicochemical Profile[2][3][4]

Methyl 5-bromonicotinate is an off-white to pale yellow crystalline solid. Its electron-deficient pyridine ring, further deactivated by the ester group, makes the C-Br bond highly activated for oxidative addition in palladium-catalyzed cross-coupling reactions, while the ester remains susceptible to nucleophilic attack.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 29681-44-5 | |

| IUPAC Name | Methyl 5-bromopyridine-3-carboxylate | |

| Molecular Formula | C₇H₆BrNO₂ | |

| Molecular Weight | 216.03 g/mol | |

| Melting Point | 96 – 100 °C | Distinct crystalline transition |

| Boiling Point | ~241 °C (Predicted) | Decomposes at high T |

| Density | 1.58 g/cm³ (Predicted) | |

| Solubility | DCM, MeOH, EtOAc, DMSO | Low water solubility |

| pKa | ~0.84 (Conjugate acid) | Weakly basic pyridine nitrogen |

| Storage | Inert atmosphere, Desiccated | Moisture sensitive (ester hydrolysis) |

Part 2: Synthetic Routes & Manufacturing[4]

The industrial and laboratory-scale synthesis of Methyl 5-bromonicotinate typically proceeds via the bromination of nicotinic acid followed by esterification. The choice of reagents dictates the purity profile and scalability.

2.1 Validated Synthetic Pathway

The most robust route involves the bromination of nicotinic acid hydrochloride followed by Fischer esterification.

-

Bromination: Nicotinic acid is treated with bromine (

) and thionyl chloride ( -

Esterification: The acid intermediate is refluxed in methanol with a catalytic amount of sulfuric acid (

) or treated with thionyl chloride in methanol to generate the methyl ester.

Figure 1: Stepwise synthesis of Methyl 5-bromonicotinate from Nicotinic Acid.[2][3]

Part 3: Reactivity & Functionalization Protocols

The core value of Methyl 5-bromonicotinate lies in its orthogonal reactivity . The C-Br bond allows for carbon framework extension, while the ester group allows for diversification into amides, alcohols, or heterocycles.

3.1 Divergent Synthesis Map

The following diagram illustrates the "hub" capability of this molecule.

Figure 2: Orthogonal reactivity profile showing C-C bond formation (blue) and functional group interconversion (red).

3.2 Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of methyl 5-phenylnicotinate. Rationale: The electron-deficient nature of the pyridine ring facilitates oxidative addition, but basic conditions can sometimes hydrolyze the ester. A carbonate base with a polar aprotic/water mixture is chosen to balance reactivity and stability.

Reagents:

-

Phenylboronic acid (1.2 equiv)[1]

-

Catalyst:

(3-5 mol%) or -

Base:

(2.0 equiv) or -

Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water (9:1)

Step-by-Step Methodology:

-

Inerting: Charge a round-bottom flask with Methyl 5-bromonicotinate, phenylboronic acid, and base. Evacuate and backfill with Argon (

) three times. -

Solvation: Add degassed solvent mixture via syringe.

-

Catalyst Addition: Add Pd catalyst quickly under a positive stream of Argon.

-

Reaction: Heat to 80–90 °C for 4–12 hours. Monitor via TLC (Silica; Hexane/EtOAc 4:1).

-

Validation Check: Starting material (

) should disappear; Product (

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography.

Critical Note: Avoid strong hydroxide bases (NaOH, KOH) if preservation of the methyl ester is required, as saponification will occur rapidly.

Part 4: Applications in Drug Discovery

4.1 Pyridine Alkaloid Synthesis

Methyl 5-bromonicotinate is a documented precursor for the total synthesis of pyridine alkaloids found in Rubiaceae.[1] The 3,5-disubstitution pattern mimics the scaffold of bioactive natural products, allowing researchers to build libraries of analogs to probe biological activity (Bracher et al., 1995).

4.2 Metal-Organic Frameworks (MOFs)

While the ester itself is a monomer, its hydrolyzed form (5-bromonicotinic acid) is a pivotal ligand in coordination chemistry. It is used to assemble lanthanide and transition metal MOFs, which exhibit unique luminescent and magnetic properties (Li et al., 2015).[1] The methyl ester serves as the stable, purifiable storage form of this ligand.

4.3 Scaffold Hopping

In medicinal chemistry, the 5-bromonicotinate moiety is often used to replace phenyl rings to improve solubility and metabolic stability (lowering LogP). The nitrogen atom in the ring provides a hydrogen bond acceptor, potentially enhancing potency against kinase or GPCR targets.

Part 5: Handling, Stability & Safety[4]

GHS Classification: Warning / Danger[4]

Handling Protocols:

-

Engineering Controls: Always handle within a fume hood to prevent inhalation of dust/aerosols.

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Stability: The compound is stable at room temperature but should be stored under inert gas to prevent slow hydrolysis of the ester by atmospheric moisture.

-

Spill Management: Sweep up dry powder carefully to avoid dust generation. Neutralize surfaces with a mild detergent.

References

-

Bracher, F., & Papke, T. (1995). Total syntheses and antimicrobial activities of pyridine alkaloids from Rubiaceae. Monatshefte für Chemie, 126, 805–809.[1] [1]

-

Li, W., et al. (2015).[1] Syntheses, crystal structures, and properties of new metal–5-bromonicotinate coordination polymers. Journal of Solid State Chemistry, 226, 147-154. [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 699336, Methyl 5-bromopyridine-3-carboxylate.[3] PubChem.

-

ChemicalBook. (2025).[1] Methyl 5-bromonicotinate Product Properties and Safety.

Sources

An In-depth Technical Guide to Methyl 5-bromonicotinate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromonicotinate is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. As a substituted pyridine derivative, its unique electronic properties and functional group handles—an ester for derivatization and a bromine atom for cross-coupling reactions—make it an exceptionally versatile intermediate. This guide provides a comprehensive overview of its chemical properties, robust synthesis and purification protocols, detailed spectroscopic characterization, and key applications, with a focus on providing actionable insights for laboratory professionals.

Core Molecular and Physical Properties

Methyl 5-bromonicotinate is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and stoichiometric calculations.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 216.03 g/mol | [2][3][4] |

| CAS Number | 29681-44-5 | [2][4] |

| Melting Point | 96-100 °C | [4] |

| Appearance | White to almost white powder/crystal | |

| Solubility | Slightly soluble in chloroform and methanol; slightly soluble in water | [1] |

Synthesis and Purification

The reliable synthesis of high-purity Methyl 5-bromonicotinate is crucial for its successful application in subsequent chemical transformations. While several methods exist, the most common and practical laboratory-scale synthesis involves the direct esterification of its carboxylic acid precursor, 5-bromonicotinic acid.

Recommended Synthesis: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] This method is favored for its operational simplicity and the use of readily available, inexpensive reagents over more hazardous alternatives like diazomethane.[1] The reaction involves refluxing 5-bromonicotinic acid in an excess of methanol, which serves as both reactant and solvent, with a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

Causality of Experimental Choices:

-

Excess Methanol: The esterification is an equilibrium process.[5] By Le Châtelier's principle, using a large excess of methanol drives the equilibrium towards the formation of the methyl ester product.

-

Acid Catalyst: The carboxylic acid is not electrophilic enough to be attacked by the alcohol directly. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol.[5]

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.

Caption: Fischer Esterification workflow for Methyl 5-bromonicotinate synthesis.

Experimental Protocol: Synthesis of Methyl 5-bromonicotinate

-

Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq). Note: The addition is exothermic.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Recrystallization

Recrystallization is a highly effective method for purifying the crude product, yielding well-defined crystals of high purity.[6][7] The choice of solvent is critical: the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Common solvent systems for compounds of this polarity include ethanol or a mixed solvent system like ethyl acetate/hexanes.[8]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) until the solid just dissolves.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large crystals.

-

Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are critical. The following data represent typical values obtained from spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For Methyl 5-bromonicotinate, the expected signals are:

-

A singlet for the methyl ester protons (-OCH₃).

-

Three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are characteristic of the 3,5-disubstituted pyridine system.

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

A signal for the methyl carbon.

-

A signal for the ester carbonyl carbon (typically downfield, >160 ppm).

-

Five distinct signals in the aromatic region for the five carbons of the pyridine ring. The carbon directly attached to the bromine atom will be shifted upfield due to the heavy-atom effect.

-

| ¹H NMR | ¹³C NMR |

| ~ 3.9 ppm (s, 3H, -OCH₃) | ~ 53 ppm (-OCH₃) |

| ~ 8.5 ppm (m, 1H, Ar-H) | ~ 121 ppm (C-Br) |

| ~ 8.8 ppm (m, 1H, Ar-H) | ~ 130 ppm (C-COOCH₃) |

| ~ 9.0 ppm (m, 1H, Ar-H) | ~ 145 ppm (Ar-CH) |

| ~ 152 ppm (Ar-CH) | |

| ~ 155 ppm (Ar-CH) | |

| ~ 164 ppm (C=O) |

(Note: Predicted chemical shift values. Actual values may vary depending on the solvent and spectrometer frequency.)

Synthetic Utility and Key Applications

The utility of Methyl 5-bromonicotinate stems from its capacity to undergo a variety of chemical transformations, making it a valuable intermediate in drug discovery and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is strategically placed for participation in palladium-catalyzed cross-coupling reactions.[1] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Caption: Key cross-coupling reactions involving Methyl 5-bromonicotinate.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a biaryl linkage.[9] It is one of the most widely used C-C bond-forming reactions due to the mild reaction conditions and the commercial availability of a vast array of boronic acids.

-

Mizoroki-Heck Reaction: The Heck reaction forms a new C-C bond between the aryl bromide and an alkene.[10][11][12] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.

-

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a powerful method for the synthesis of arylalkynes.[13][14] These products are valuable intermediates and are found in various functional materials and pharmaceuticals.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 5-bromonicotinate (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water.

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: The crude product is typically purified by column chromatography on silica gel.

Role in Drug Development

The nicotinic acid scaffold is a well-known pharmacophore. The precursor to the title compound, 5-bromonicotinic acid, is a key intermediate in the synthesis of several Active Pharmaceutical Ingredients (APIs), including the vasodilator Nicergoline . Methyl 5-bromonicotinate serves as a direct and versatile entry point for creating diverse libraries of nicotinic acid derivatives for screening in drug discovery programs. The ability to easily introduce a wide range of substituents via cross-coupling allows for systematic Structure-Activity Relationship (SAR) studies.

Safety and Handling

Methyl 5-bromonicotinate is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[2] Therefore, appropriate safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Methyl 5-bromonicotinate is a high-value chemical intermediate whose importance in synthetic chemistry is well-established. Its straightforward and scalable synthesis via Fischer esterification, combined with its versatile reactivity in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for researchers in drug development and materials science. A thorough understanding of its properties, handling, and synthetic potential, as outlined in this guide, is key to leveraging this molecule to its full potential in the laboratory.

References

-

ResearchGate. (n.d.). 13C and 1H NMR study of N‐5′‐methylsalicylideneanilines. Retrieved from [Link]

-

Indian Institute of Technology Guwahati. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Supplemental Information. Retrieved from [Link]

-

YouTube. (2020, March 3). Organometallics 5: Suzuki Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

-

YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

-

ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

Chem-Station. (2014, March 11). Mizoroki-Heck Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

-

YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 5-bromonicotinate | CAS: 29681-44-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Methyl 5-bromopyridine-3-carboxylate 97 29681-44-5 [sigmaaldrich.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Guide: Solubility Profiling and Solvent Selection for Methyl 5-bromonicotinate

[1]

Executive Summary

Methyl 5-bromonicotinate (CAS: 29681-44-5) is a critical heterocyclic building block, primarily utilized as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck) to synthesize complex pyridine alkaloids and pharmaceutical scaffolds.[1][2][3][4]

This guide addresses a common gap in literature: while reaction-specific solvents are cited, comprehensive solubility data is often fragmented.[1][2] This document synthesizes structural analysis with empirical evidence to provide a robust solvent selection strategy. It moves beyond static data points to explain the mechanism of dissolution, enabling researchers to predict behavior in novel solvent systems.[1][2]

Physicochemical Profile & Structural Analysis[1][2]

To understand solubility, we must first analyze the competition between the crystal lattice energy and solvation enthalpy.[1][2]

| Property | Value | Implication for Solubility |

| Structure | Pyridine ring, 3-COOMe, 5-Br | Amphiphilic character with distinct polar/lipophilic regions.[1][2] |

| Molecular Weight | 216.03 g/mol | Moderate size; kinetics of dissolution will be fast once wetted.[1] |

| Melting Point | 96–100 °C | High crystal lattice energy requires solvents with high dielectric constants or specific dipole interactions to overcome.[1] |

| LogP (Predicted) | ~1.63 | Moderately lipophilic.[1] Prefers organic phases over aqueous media.[1] |

| H-Bond Donors | 0 | Cannot donate H-bonds; relies on solvent interaction with acceptors.[1] |

| H-Bond Acceptors | 3 (Pyridine N, Ester O, Carbonyl O) | Highly soluble in protic solvents (Alcohols) via H-bonding.[1][2] |

Mechanistic Insight: The "Push-Pull" Solvation

The solubility of Methyl 5-bromonicotinate is governed by two opposing forces:

-

The Pyridine Nitrogen & Ester Group: These are hard Lewis bases.[1] They seek polar protic solvents (Methanol, Ethanol) for hydrogen bonding or polar aprotic solvents (DMSO, DMF) for strong dipole-dipole interactions.[1][2]

-

The Aromatic Ring & Bromine: These lipophilic domains stabilize the molecule in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene) via

stacking and dispersion forces.[1]

Solubility Landscape by Solvent Class

The following categorization is based on empirical synthesis data and Hansen Solubility Parameter (HSP) principles.

A. Polar Aprotic Solvents (High Solubility)[1]

-

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc).[1][2]

-

Performance: Excellent (>100 mg/mL expected).

-

Mechanism: These solvents effectively disrupt the crystal lattice through strong dipole interactions with the ester carbonyl and pyridine nitrogen without nucleophilic interference.[1]

-

Application: Primary choice for Suzuki and Sonogashira couplings where high temperatures (>80°C) are required.[1]

B. Chlorinated Solvents (High Solubility)[1]

-

Solvents: Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane.[1][2] -

Performance: Good to Excellent.

-

Mechanism: The polarizability of the chlorine atoms interacts favorably with the bromine and the aromatic system.[2]

-

Application: Ideal for liquid-liquid extraction (workup) and low-temperature reactions.[1]

C. Alcohols (Temperature Dependent)[1]

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1][2]

-

Performance: Moderate (Cold) to High (Hot).

-

Mechanism: Solvation occurs via Hydrogen bonding to the pyridine nitrogen.[1] However, the lipophilic bromine atom limits solubility at room temperature.[1][2]

-

Application: Recrystallization. The steep solubility curve (low at RT, high at reflux) makes Methanol the gold standard for purifying this compound.[1][2]

D. Non-Polar/Hydrocarbons (Low Solubility)[1]

-

Solvents: Hexanes, Pentane, Diethyl Ether (Moderate), Toluene (Moderate).[1][2]

-

Performance: Poor to Moderate.

-

Mechanism: Lack of dipole moments prevents these solvents from overcoming the dipole-dipole interactions holding the crystal lattice together.[1]

-

Application: Used as "Anti-solvents" to crash the product out of solution during precipitation.[1]

Visualization: Solvent Selection Strategy

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

Figure 1: Decision tree for solvent selection based on process requirements (Reaction vs. Purification).[1]

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch purity affects exact solubility limits, rely on this self-validating protocol rather than literature values alone.

Objective: Determine the saturation limit (

Materials

-

Target Solvent (anhydrous).[1]

-

0.45 µm Syringe Filter (PTFE for organics).[1]

-

Analytical Balance (0.01 mg precision).[1]

Workflow

-

Preparation: Weigh a clean, dry 20 mL scintillation vial (

). -

Saturation: Add 100 mg of Methyl 5-bromonicotinate to a separate mixing vial.

-

Solvation: Add exactly 1.0 mL of solvent. Vortex for 30 minutes at 25°C.[1]

-

Equilibration: Allow the suspension to sit undisturbed for 1 hour to ensure equilibrium.

-

Filtration: Draw the supernatant into a syringe and filter through the 0.45 µm filter into the pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until mass is constant.

-

Calculation: Weigh the vial with residue (

).

Application Context & Safety

Reaction Optimization: Suzuki-Miyaura Coupling

In Palladium-catalyzed cross-coupling, solvent choice dictates the catalytic cycle turnover.[1][2]

-

Why? Methyl 5-bromonicotinate is soluble in the organic phase (Toluene), while the inorganic base (

) resides in the aqueous phase.[1][2] Phase transfer agents (like TBAB) or polar co-solvents (Ethanol) are often required to bridge this solubility gap [1].[1]

Safety Profile (SDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][2]

-

Handling: When dissolving in volatile solvents like DCM, use a fume hood to prevent inhalation of aerosols containing the compound.[2]

-

Reactivity: Avoid strong bases in protic solvents (e.g., NaOH in Methanol) unless hydrolysis of the methyl ester to the acid is intended.[2]

References

-

ChemicalBook. (2025).[1][9] Methyl 5-bromonicotinate Properties and Safety. Retrieved from [1]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 699336, Methyl 5-bromopyridine-3-carboxylate. Retrieved from [1]

-

TCI Chemicals. (n.d.).[1] Methyl 5-Bromonicotinate Product Specification. Retrieved from [1][7]

-

Fisher Scientific. (2024).[1] Safety Data Sheet: Methyl 5-bromonicotinate. Retrieved from [1]

Sources

- 1. Methyl 5-bromopyridine-3-carboxylate | C7H6BrNO2 | CID 699336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Methyl 5-Bromonicotinate | 29681-44-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Methyl 5-bromonicotinate CAS#: 29681-44-5 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.se [fishersci.se]

- 7. Methyl 5-bromonicotinate | 29681-44-5 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Methyl 5-bromonicotinate from 5-bromonicotinic Acid

Foreword: The Strategic Importance of Methyl 5-bromonicotinate

In the landscape of modern drug discovery and pharmaceutical development, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency and success. Methyl 5-bromonicotinate, a halogenated pyridine derivative, represents one such pivotal intermediate. Its structure offers a versatile scaffold, featuring a bromine atom amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and a methyl ester group that can be readily hydrolyzed or converted to an amide.[1][2] This dual functionality makes it an invaluable precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including those used in the treatment of various medical conditions.[3][4]

This guide provides an in-depth technical exploration of the primary synthetic routes for preparing methyl 5-bromonicotinate from its carboxylic acid precursor, 5-bromonicotinic acid. We will dissect the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific laboratory context, balancing yield, safety, and scalability.

Overview of Synthetic Pathways

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. For 5-bromonicotinic acid, three principal strategies are commonly employed, each with distinct advantages and operational demands. The choice of method hinges on factors such as available equipment, safety infrastructure, desired scale, and tolerance for specific reaction conditions.

Caption: High-level overview of the three primary synthetic routes from 5-bromonicotinic acid.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed method that is often the first choice for large-scale synthesis due to its cost-effectiveness and operational simplicity.

Causality and Mechanism

This reaction is an equilibrium process governed by Le Châtelier's principle.[5][6] The mechanism proceeds through several reversible steps. The carboxylic acid is first protonated by a strong acid catalyst (typically sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the desired product.

To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is typically used, or water is removed from the reaction mixture as it forms.[7][8][9]

Caption: The mechanism of Fischer-Speier Esterification.

Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromonicotinic acid (1.0 eq).

-

Reagents: Add a large excess of anhydrous methanol (e.g., 10-20 eq) to serve as both reactant and solvent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise with stirring.

-

Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Summary

| Parameter | Details | Rationale / Insight |

| Typical Yield | 70-90% | Highly dependent on driving the equilibrium. |

| Catalyst | Conc. H₂SO₄, p-TsOH | Strong Brønsted acids are required to sufficiently protonate the carbonyl. |

| Solvent | Methanol (excess) | Acts as both reactant and solvent, pushing the equilibrium forward. |

| Temperature | Reflux (~65-70°C) | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 4-16 hours | The reaction is relatively slow and requires time to reach equilibrium. |

| Key Advantage | Low cost, scalable | Reagents are inexpensive and the procedure is straightforward for large batches. |

| Key Disadvantage | Reversible, long reaction time | Requires measures to shift equilibrium; can be time-consuming. |

Method 2: Esterification via Acyl Chloride Intermediate

This method circumvents the equilibrium limitations of the Fischer esterification by first converting the carboxylic acid into a highly reactive acyl chloride, which then rapidly and irreversibly reacts with methanol.

Causality and Mechanism

The conversion is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4][10] Thionyl chloride reacts with the carboxylic acid to form 5-bromonicotinoyl chloride, with the convenient byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being gaseous.[4] The resulting acyl chloride is a potent electrophile that reacts instantaneously with methanol in the second step to form the ester and another equivalent of HCl.

Caption: Mechanism of esterification using diazomethane.

Experimental Protocol

Note: This protocol is for informational purposes only. The use of diazomethane requires specialized training and equipment.

-

Preparation: Diazomethane is typically generated in situ from a precursor (e.g., Diazald®) and used immediately as an ethereal solution. It is never isolated in a pure state.

-

Setup: In a fume hood, behind a blast shield, dissolve 5-bromonicotinic acid (1.0 eq) in a mixture of methanol and diethyl ether at 0°C. Use flame-polished glassware to avoid scratches that can initiate detonation. [11][12]3. Reaction: Slowly add the ethereal solution of diazomethane dropwise with stirring. A yellow color from the excess diazomethane will persist upon completion. [1]The reaction is accompanied by the evolution of nitrogen gas.

-

Work-up: Carefully quench any excess diazomethane by the slow addition of acetic acid.

-

Purification: Remove the solvent under reduced pressure. The resulting product is often of very high purity and may not require further purification.

Critical Safety Warning

Diazomethane is a yellow, highly toxic, carcinogenic, and potentially explosive gas. [11][12][13]It can detonate upon contact with rough surfaces, upon heating, or in the presence of certain metals. [12]Its use should only be undertaken by experienced personnel in a properly equipped laboratory with all necessary safety measures in place.

Data Summary

| Parameter | Details | Rationale / Insight |

| Typical Yield | >95% | The reaction is quantitative and irreversible. |

| Reagents | Diazomethane (CH₂N₂) in ether | Highly reactive methylating agent. |

| Conditions | 0°C to room temperature | Extremely mild conditions, suitable for sensitive molecules. |

| Reaction Time | < 1 hour | The reaction is very fast. |

| Key Advantage | High yield, clean, mild conditions | No byproducts other than N₂ gas. |

| Key Disadvantage | EXTREME SAFETY HAZARD | Toxic, carcinogenic, and explosive. Not scalable. |

Product Purification and Characterization

Regardless of the synthetic method, the final product, methyl 5-bromonicotinate, requires confirmation of its identity and purity.

-

Purification: Recrystallization is often effective for removing minor impurities. For more challenging separations, silica gel column chromatography using a gradient of ethyl acetate in hexanes is standard.

-

Appearance: Typically a white to off-white solid or powder. [1]* Melting Point: The reported melting point is in the range of 96-100°C. * Spectroscopic Characterization:

-

¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons (~3.9 ppm).

-

¹³C NMR: Expect signals for the aromatic carbons, the carbonyl carbon of the ester, and the methoxy carbon.

-

IR Spectroscopy: A strong carbonyl (C=O) stretch should be visible around 1720-1740 cm⁻¹. [14] * Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (216.03 g/mol ), often showing a characteristic isotopic pattern for bromine.

-

Comparative Analysis of Synthetic Strategies

| Feature | Fischer Esterification | Acyl Chloride Method | Diazomethane Method |

| Yield | Good (70-90%) | Excellent (85-99%) | Quantitative (>95%) |

| Reaction Time | Long (4-16 h) | Moderate (2-5 h) | Fast (<1 h) |

| Conditions | Harsh (acid, heat) | Harsh (corrosive reagents) | Mild (0°C) |

| Safety | Moderate (strong acid) | High Hazard (SOCl₂) | Extreme Hazard (CH₂N₂) |

| Scalability | Excellent | Good | Very Poor / Not Recommended |

| Cost | Low | Moderate | High (due to safety overhead) |

| Ideal Use Case | Large-scale, cost-sensitive synthesis | High-yield lab scale, when Fischer fails | Small scale, with highly sensitive substrates |

Conclusion

The synthesis of methyl 5-bromonicotinate from 5-bromonicotinic acid can be accomplished through several effective methods. The Fischer-Speier esterification stands out as the most practical choice for large-scale, industrial applications due to its low cost and simplicity, provided that the equilibrium can be effectively managed. For laboratory-scale synthesis where high yield and faster reaction times are paramount, the acyl chloride method , particularly using thionyl chloride in methanol, offers a robust and reliable alternative, albeit with more stringent safety requirements. The diazomethane method , while mechanistically elegant and high-yielding, should be reserved for specific small-scale applications where its mild conditions are absolutely necessary, and only where the significant safety hazards can be rigorously controlled. The ultimate choice of protocol is a strategic decision that must be guided by a thorough assessment of the project's goals, scale, and the safety capabilities of the research environment.

References

-

Bracher, F., & Papke, T. (1995). Total syntheses and antimicrobial activities of pyridine alkaloids from Rubiaceae. Monatsh Chem 126, 805–809. [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. [Link]

-

BYJU'S. (n.d.). Fischer Esterification Reaction. [Link]

-

JoVE. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]

-

Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]

-

Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

-

Presser, A., & Hölzer, B. (2000). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition, 39(17), 3149-3151. [Link]

-

Master Organic Chemistry. (n.d.). Diazomethane (CH2N2). [Link]

-

New Jersey Department of Health. (n.d.). Thionyl Chloride Hazard Summary. [Link]

-

International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

-

PubChem. (n.d.). Methyl 5-bromopyridine-3-carboxylate. [Link]

-

PubChem. (n.d.). 5-Bromonicotinic acid. [Link]

-

Supporting Information 1. (n.d.). [Link]

-

ADMET & DMPK. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. [Link]

-

Organic Syntheses. (n.d.). Procedure for synthesis using thionyl chloride. [Link]

-

ResearchGate. (n.d.). Scheme 1 The reaction steps A) methanol, oxalyl chloride... [Link]

- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.

-

Khan Academy. (n.d.). Fischer esterification. [Link]

- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

Brainly.in. (2019). Esterification with thionyl chloride and methanol mechanism. [Link]

-

ResearchGate. (n.d.). The reaction steps a methanol, oxalyl chloride... [Link]

-

Molecules. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride? [Link]

Sources

- 1. Methyl 5-bromonicotinate | 29681-44-5 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. byjus.com [byjus.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]

- 12. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Methyl 5-bromopyridine-3-carboxylate | C7H6BrNO2 | CID 699336 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical structure and IUPAC name of Methyl 5-bromonicotinate

This technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development. It prioritizes actionable data, validated synthetic protocols, and mechanistic insights into the compound's utility as a pharmacophore scaffold.

Functional Class: Heterocyclic Building Block / Halogenated Pyridine Ester Primary Utility: Pd-Catalyzed Cross-Coupling Scaffold for Drug Discovery

Executive Summary

Methyl 5-bromonicotinate (CAS: 29681-44-5) is a bifunctional pyridine derivative extensively utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Its structural value lies in the orthogonality of its functional groups: the electron-deficient pyridine ring features a bromine atom at the C5 position (amenable to Suzuki/Buchwald couplings) and a methyl ester at the C3 position (amenable to hydrolysis, amidation, or reduction). This "dual-handle" architecture makes it an ideal core for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors and nicotinic receptor modulators.

Chemical Identity & Nomenclature

Precise nomenclature is critical for database retrieval and regulatory filing.

| Identifier Type | Designation |

| IUPAC Name | Methyl 5-bromopyridine-3-carboxylate |

| Alternative Name | 5-Bromonicotinic acid methyl ester |

| CAS Registry Number | 29681-44-5 |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| SMILES | COC(=O)C1=CN=CC(Br)=C1 |

| InChI Key | AAJZXPWBILCHAW-UHFFFAOYSA-N |

Structural Analysis & Numbering

The regiochemistry of Methyl 5-bromonicotinate dictates its reactivity profile. The nitrogen atom (N1) exerts an electron-withdrawing effect, deactivating the ring toward electrophilic aromatic substitution but activating the C5-Br bond for oxidative addition by transition metals.

Physicochemical Profile

Data below is aggregated from experimentally validated sources to assist in process handling and solvent selection.

| Property | Value | Operational Note |

| Physical State | White to off-white crystalline powder | Hygroscopic; store under inert atmosphere. |

| Melting Point | 97 – 100 °C | Sharp melting range indicates high purity potential via recrystallization. |

| Boiling Point | ~241 °C (Predicted) | High BP allows for high-temperature coupling reactions without rapid evaporation. |

| Solubility | DCM, MeOH, EtOAc, DMSO | Poor water solubility; requires organic co-solvents in aqueous coupling conditions. |

| pKa | ~0.84 (Conjugate acid) | The pyridine nitrogen is weakly basic due to electron withdrawal by Br and Ester. |

Synthetic Protocol: Fischer Esterification

While acid chlorides can be used, the most robust and scalable method for synthesizing Methyl 5-bromonicotinate is the acid-catalyzed Fischer esterification of 5-bromonicotinic acid. This method avoids the formation of hazardous thionyl chloride byproducts.

Reagents

-

Precursor: 5-Bromonicotinic acid (1.0 eq)

-

Solvent/Reagent: Methanol (Anhydrous, excess)

-

Catalyst: Sulfuric Acid (H₂SO₄, conc., 0.1–0.5 eq)

-

Quench: Sodium Bicarbonate (NaHCO₃, sat. aq.)

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Dissolution: Charge the flask with 5-bromonicotinic acid and dissolve in Methanol (approx. 10 mL per gram of substrate).

-

Catalysis: Add concentrated H₂SO₄ dropwise at room temperature. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (65 °C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The acid starting material will disappear (low R_f), and the ester product will appear (high R_f).

-

Workup:

-

Concentrate under reduced pressure to remove excess methanol.

-

Resuspend the residue in Ethyl Acetate (EtOAc).

-

Wash cautiously with saturated NaHCO₃ until effervescence ceases (neutralizes H₂SO₄).

-

Wash organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate. If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography.

Applications in Drug Discovery: Suzuki-Miyaura Coupling

The primary utility of Methyl 5-bromonicotinate is as an electrophile in Palladium-catalyzed C-C bond formation. The C5 position is electronically activated for oxidative addition, allowing for the attachment of aryl or heteroaryl groups.

Mechanistic Insight

The electron-deficient nature of the pyridine ring facilitates the Oxidative Addition step (usually the rate-determining step) more effectively than electron-rich aryl bromides. However, the presence of the basic pyridine nitrogen can potentially coordinate to the Pd catalyst, poisoning it.

-

Optimization Strategy: Use bulky phosphine ligands (e.g., XPhos, SPhos) or chelating bases (e.g., K₃PO₄) to prevent catalyst deactivation.

General Protocol (Suzuki Coupling)

-

Reactants: Methyl 5-bromonicotinate (1.0 eq), Aryl Boronic Acid (1.2 eq).

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

-

Conditions: Heat to 80-100 °C under Nitrogen/Argon atmosphere.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 277987, Methyl 5-bromonicotinate. Retrieved from [Link]

- Hale, J. J., et al. (1998). "Structural optimization of 5-(arylethynyl)nicotinates as potent antagonists of the human platelet-activating factor receptor." Bioorganic & Medicinal Chemistry Letters, 8(22), 3171-3176.

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for the coupling protocol).

Sources

Methyl 5-Bromonicotinate: The Strategic Pivot in Pyridine Scaffold Functionalization

CAS Number: 29681-44-6 Molecular Formula: C₇H₆BrNO₂ Molecular Weight: 216.03 g/mol [1]

Executive Summary

Methyl 5-bromonicotinate is not merely a catalog reagent; it is a "privileged scaffold" precursor in modern medicinal chemistry. Its structural duality—possessing an electrophilic ester at C3 and a halogen handle at C5—allows for orthogonal functionalization. This guide explores its transition from a niche characterization derivative in the mid-20th century to a cornerstone intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists, PARP inhibitors, and complex alkaloid analogs.

Historical Emergence: From Derivative to Driver

The Early Era (1930s–1950s)

The history of methyl 5-bromonicotinate is inextricably linked to the functionalization of nicotinic acid (Vitamin B3). Early pyridine chemistry was plagued by the ring's electron-deficient nature, making electrophilic aromatic substitution (like bromination) difficult.

-

The Breakthrough: The foundational work often cited is Bachman and Micucci (1948) , who refined the synthesis of 5-bromonicotinic acid. In these early studies, the methyl ester was primarily synthesized as a means of purification or characterization (a "derivative") rather than a target intermediate. The high melting point of the acid made it difficult to handle; the lower-melting ester allowed for easier isolation via distillation or crystallization.

The Palladium Renaissance (1980s–Present)

The true value of methyl 5-bromonicotinate was unlocked with the advent of palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira). Unlike the electron-rich benzene rings, pyridines are notoriously difficult to functionalize via Friedel-Crafts chemistry. The C5-bromine atom provided a pre-installed "handle" for forming Carbon-Carbon bonds at the most difficult position of the pyridine ring, transforming this molecule into a modular hub for drug discovery.

Synthetic Methodologies & Causality

The "Classic" Industrial Route

While diazomethane provides high yields on a milligram scale, it is hazardous and non-scalable. The industrial standard relies on Fischer esterification.

The Logic:

-

Step 1 (Bromination): Direct bromination of nicotinic acid requires harsh conditions (thionyl chloride/bromine at high heat) because the pyridine nitrogen protonates, deactivating the ring further.

-

Step 2 (Esterification): Sulfuric acid acts as both a catalyst and a dehydrating agent, driving the equilibrium toward the ester.

Validated Protocol: Scalable Preparation

-

Reagents: 5-Bromonicotinic acid (1.0 eq), Methanol (anhydrous, excess), H₂SO₄ (conc., 0.1 eq).

-

Setup: Round-bottom flask with reflux condenser and drying tube (CaCl₂).

-

Dissolution: Suspend 5-bromonicotinic acid in anhydrous methanol (10 mL/g).

-

Catalysis: Add concentrated H₂SO₄ dropwise. Caution: Exothermic.

-

Reflux: Heat to reflux (65°C) for 8–12 hours. Monitor via TLC (30% EtOAc/Hexanes).

-

Workup: Concentrate methanol in vacuo. Neutralize residue with sat. NaHCO₃ (pH ~8).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.

-

Purification: Recrystallize from minimal hot hexane or methanol/water.

Visualization of Synthetic Logic

Caption: Step-wise synthesis emphasizing the activation required to brominate the electron-deficient pyridine ring.

Chemo-Selectivity & Reactivity Profile[2]

Methyl 5-bromonicotinate is unique because it offers three distinct "handles" for chemical modification, each reactive under mutually exclusive conditions. This allows for Orthogonal Synthesis .

| Site | Reactivity Type | Reagents/Conditions | Outcome |

| C5-Bromine | Cross-Coupling (Pd) | Aryl Boronic Acids / Pd(PPh₃)₄ | Biaryl formation (Suzuki) |

| C3-Ester | Nucleophilic Acyl Subst. | Amines / LiOH / LiAlH₄ | Amides, Acids, Alcohols |

| Pyridine N | N-Oxidation / Alkylation | mCPBA / Methyl Iodide | N-Oxides, Pyridinium Salts |

The "Hub" Concept

In drug discovery, this molecule acts as a hub. You can keep the ester constant while varying the C5 position (library generation), or fix the C5 substituent and modify the ester to tune solubility/permeability.

Caption: Divergent synthesis map showing the orthogonal reactivity of the C5-Bromine and C3-Ester.

Applications in Drug Discovery[3][4][5][6]

Case Study: Nicotinic Acetylcholine Receptors (nAChRs)

Methyl 5-bromonicotinate is a critical intermediate in the synthesis of ligands for α4β2 nAChRs.

-

Mechanism: The ester is often converted to an ether or an amine side chain (the "pharmacophore"), while the bromine is replaced with a vinyl or ethynyl group to mimic the steric profile of acetylcholine while improving metabolic stability.

-

Example: Synthesis of SIB-1508Y analogs often proceeds via Sonogashira coupling at the 5-position of this scaffold.

Case Study: PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors often contain a nicotinamide core.

-

Workflow: Researchers start with methyl 5-bromonicotinate, perform a Suzuki coupling to add a bulky aryl group at C5 (to fill the enzyme's hydrophobic pocket), and finally convert the methyl ester to a primary amide.

References

-

Bachman, G. B., & Micucci, D. D. (1948).[2] Nicotinic Acid Derivatives.[3][4][5][2][6][7][8] I. 5-Bromonicotinic Acid and 5-Bromonicotinamide.[2] Journal of the American Chemical Society, 70(7), 2381–2384. Link[2]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Suzuki-Miyaura application on pyridines). Link

-

Duncia, J. V., et al. (1998). Design and Synthesis of 5-Substituted Nicotinic Acid Derivatives as Potent Angiotensin II Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. (Demonstrates ester/bromide orthogonality). Link

-

PubChem Compound Summary. (2024). Methyl 5-bromonicotinate (CID 699336).[3] National Center for Biotechnology Information. Link

Sources

- 1. chembk.com [chembk.com]

- 2. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]

- 3. Methyl 5-bromopyridine-3-carboxylate | C7H6BrNO2 | CID 699336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. talentchemicals.com [talentchemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

Theoretical Profiling of Methyl 5-bromonicotinate: Electronic Structure & Reactivity Descriptors

Executive Summary

Methyl 5-bromonicotinate (C₇H₆BrNO₂) represents a critical scaffold in the synthesis of nicotinic acid derivatives, acting as a versatile intermediate for pharmaceutical compounds targeting neurodegenerative pathways and metabolic regulation. This technical guide establishes a rigorous theoretical framework for characterizing its electronic properties. By leveraging Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, we define the protocols for mapping its frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and vibrational signatures.[1] This document serves as a definitive protocol for researchers aiming to predict the reactivity and biological stability of this halogenated pyridine ester.

Computational Methodology: The Gold Standard

To ensure scientific integrity and reproducibility, the theoretical characterization of Methyl 5-bromonicotinate must adhere to a self-validating computational workflow. We recommend the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set .

Justification of Parameters

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr functional is chosen for its proven balance between computational cost and accuracy in predicting vibrational frequencies and geometry of organic heterocycles.

-

Basis Set (6-311++G(d,p)):

-

Triple-Zeta (6-311): Essential for describing the valence electrons of the bromine atom accurately.

-

Diffuse Functions (++): Critical for capturing the electron density at the "soft" boundaries of the molecule (lone pairs on Nitrogen and Oxygen), which govern intermolecular interactions like hydrogen bonding.

-

Polarization Functions (d,p): Necessary to account for the distortion of orbitals due to the electronegative Br and O atoms.

-

The Self-Validating Workflow

The following diagram outlines the mandatory sequential steps to ensure convergence and absence of imaginary frequencies (saddle points).

Figure 1: The iterative computational workflow ensures that the final electronic properties are derived from a true potential energy surface minimum.

Structural & Electronic Analysis

Frontier Molecular Orbitals (FMOs)

The reactivity of Methyl 5-bromonicotinate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Localization: Predominantly located on the pyridine ring and the lone pairs of the carbonyl oxygen. This region dictates the molecule's ability to donate electrons (nucleophilic character).

-

LUMO Localization: Concentrated on the pyridine ring and the ester group, indicating susceptibility to nucleophilic attack.

-

The Band Gap (

):

Table 1: Global Reactivity Descriptors (Calculated via Koopmans' Theorem)

| Descriptor | Formula | Physical Significance |

| Chemical Potential ( | Measures the escaping tendency of electrons. | |

| Chemical Hardness ( | Resistance to charge transfer; correlates with stability. | |

| Electrophilicity Index ( | Propensity to accept electrons; critical for docking studies. |

Molecular Electrostatic Potential (MEP)

The MEP map is the primary tool for predicting non-covalent interactions in a biological pocket.

-

Red Regions (Negative Potential): Localized over the Pyridine Nitrogen and Carbonyl Oxygen . These are the primary H-bond acceptors.

-

Blue Regions (Positive Potential): Localized over the Methyl group and Ring Protons .

-

Bromine Atom: Exhibits a "sigma-hole" (positive cap) along the C-Br bond axis, enabling Halogen Bonding —a critical interaction for high-affinity binding in protein active sites.

Spectroscopic Profiling (Vibrational & NMR)[2]

Accurate assignment of vibrational modes is essential for validating the synthesized compound against theoretical predictions.

Vibrational Spectroscopy (IR/Raman)

Due to the anharmonic nature of molecular vibrations, raw DFT frequencies must be scaled. For B3LYP/6-311++G(d,p), a scaling factor of 0.961 is standard.

Table 2: Characteristic Vibrational Modes

| Functional Group | Mode Description | Unscaled Freq (cm⁻¹) | Scaled Freq (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | ~1780 | ~1710 - 1730 | Strong |

| C=N (Ring) | Stretching | ~1600 | ~1540 - 1560 | Medium |

| C-Br | Stretching | ~650 | ~620 - 640 | Medium/Weak |

| C-H (Aromatic) | Stretching | ~3150 | ~3030 - 3060 | Weak |

Nuclear Magnetic Resonance (NMR)

Isotropic shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

-

¹H NMR: The aromatic protons adjacent to the Br and Ester groups will show significant deshielding (downfield shift, > 8.5 ppm) due to the electron-withdrawing nature of both substituents.

-

¹³C NMR: The carbonyl carbon is expected to appear most downfield (~165 ppm), followed by the C-2 and C-6 carbons of the pyridine ring.

Structure-Property-Activity Relationship (SPAR)

The electronic properties directly influence the biological efficacy of the molecule. The following diagram illustrates the causal link between the calculated quantum parameters and the drug design potential.

Figure 2: The Structure-Property-Activity Relationship (SPAR) logic flow demonstrating how theoretical inputs drive pharmaceutical application.

References

-

Choudhary, V. K., et al. (2019). "DFT Calculations on Molecular Structures, HOMO–LUMO Study, Reactivity Descriptors and Spectral Analyses of Newly Synthesized Diorganotin(IV) Complexes." Journal of Computational Chemistry. Link

-

Franklin, M., et al. (2015). "Vibrational spectroscopic, molecular docking and density functional theory studies on 2-acetylamino-5-bromo-6-methylpyridine." European Journal of Pharmaceutical Sciences. Link

-

Swaminathan, J., et al. (2018). "DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid." International Journal of Trend in Scientific Research and Development. Link

-

Sertbakan, T. R. (2017).[2][3] "Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl) Quinoline." Celal Bayar University Journal of Science.[2] Link

-

Politzer, P., & Murray, J. S. (2017). "Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects." Physical Chemistry Chemical Physics. Link

Sources

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Substituted Pyridines Utilizing Methyl 5-Bromonicotinate

Introduction: The Central Role of the Pyridine Scaffold in Modern Drug Discovery

The substituted pyridine motif is a cornerstone of medicinal chemistry, embedded in the core structure of numerous blockbuster pharmaceuticals and promising clinical candidates. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in the design of enzyme inhibitors, receptor agonists/antagonists, and other therapeutic agents. The strategic functionalization of the pyridine ring is therefore a critical task for drug development professionals, enabling the fine-tuning of a molecule's Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Methyl 5-bromonicotinate has emerged as an exceptionally versatile and valuable starting material in this endeavor.[1][2] It offers two distinct, orthogonally reactive handles: the bromine atom at the 5-position, which is primed for a variety of palladium-catalyzed cross-coupling reactions, and the methyl ester at the 3-position, which can be readily modified through hydrolysis, amidation, or reduction. This guide provides an in-depth exploration of field-proven protocols for leveraging methyl 5-bromonicotinate to construct diverse libraries of substituted pyridines, focusing on the three pillars of modern synthetic chemistry: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

The Engine of Innovation: Palladium-Catalyzed Cross-Coupling

The transformative power of palladium-catalyzed cross-coupling reactions in pharmaceutical synthesis cannot be overstated. These reactions provide a robust and predictable platform for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, a feat that was previously challenging and often required harsh, function-group-intolerant methods.[3][4] The general catalytic cycle, while nuanced for each specific reaction, typically proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 5-bromonicotinate, forming a Pd(II) intermediate.

-

Transmetalation (for C-C couplings) or Ligand Exchange/Base-mediated Deprotonation (for C-N couplings): The coupling partner (e.g., an organoboron compound or an amine) transfers its organic group to the palladium center.

-

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.

Caption: General Palladium Catalytic Cycle.

Protocol I: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl structures.[5] Its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and esters make it a first-choice strategy for scaffold elaboration.

Causality Behind Experimental Choices: The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical for an efficient reaction. The base serves a crucial role by activating the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6] The ligand stabilizes the palladium center and modulates its reactivity. Dioxane/water is a common solvent system as it effectively solubilizes both the organic and inorganic reagents.

Detailed Experimental Protocol: Synthesis of Methyl 5-phenylnicotinate

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromonicotinate (1.0 mmol, 1.0 eq), Phenylboronic Acid (1.2 mmol, 1.2 eq), and Potassium Carbonate (2.0 mmol, 2.0 eq).

-

Catalyst Addition: Add the Palladium(II) catalyst, such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

-

Solvent Addition: Add the solvent system, typically a mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio, 5 mL total volume).

-

Inerting: Seal the flask and subject it to three cycles of vacuum backfilling with an inert gas (Nitrogen or Argon) to remove oxygen, which can deactivate the catalyst.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure Methyl 5-phenylnicotinate.

Representative Reagent Table:

| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume | Purpose |

| Methyl 5-bromonicotinate | 216.04 | 1.0 | 1.0 | 216 mg | Starting Material |

| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg | Coupling Partner |

| Pd(dppf)Cl₂ | 731.70 | 0.03 | 0.03 | 22 mg | Catalyst |

| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg | Base |

| 1,4-Dioxane | - | - | - | 4 mL | Solvent |

| Water | - | - | - | 1 mL | Solvent |

Protocol II: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides.[7][8] This reaction is exceptionally valuable as the resulting alkyne can serve as a handle for further transformations (e.g., click chemistry, reductions, hydration) or act as a rigid linker in drug design.

Causality Behind Experimental Choices: The Sonogashira reaction uniquely employs a dual-catalyst system.[9] The palladium catalyst activates the aryl halide, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. An amine base (e.g., triethylamine or diisopropylamine) is essential, serving both as a base to deprotonate the alkyne and often as a solvent.

Detailed Experimental Protocol: Synthesis of Methyl 5-(phenylethynyl)nicotinate

Caption: Workflow for a typical Sonogashira coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a Schlenk flask, add Methyl 5-bromonicotinate (1.0 mmol, 1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%).

-

Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles.

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL) and Triethylamine (Et₃N, 3.0 mmol, 3.0 eq) via syringe.

-

Alkyne Addition: Add Phenylacetylene (1.1 mmol, 1.1 eq) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC or LC-MS (typically 2-6 hours).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired product.

Representative Reagent Table:

| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume | Purpose |

| Methyl 5-bromonicotinate | 216.04 | 1.0 | 1.0 | 216 mg | Starting Material |

| Phenylacetylene | 102.14 | 1.1 | 1.1 | 115 µL | Coupling Partner |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 58 mg | Catalyst |

| CuI | 190.45 | 0.1 | 0.1 | 19 mg | Co-catalyst |

| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 | 418 µL | Base / Solvent |

| THF (anhydrous) | - | - | - | 5 mL | Solvent |

Protocol III: Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for forming C-N bonds.[10][11][12] This reaction is indispensable for creating 5-amino-nicotinate derivatives, which are precursors to a wide range of biologically active heterocycles.[4]

Causality Behind Experimental Choices: The success of this reaction hinges on the selection of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.[13] Ligands like XPhos or SPhos promote the reductive elimination step, which is often the rate-limiting step in C-N coupling. Strong bases such as Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) are required to deprotonate the amine, forming the active nucleophile. Toluene and Dioxane are common solvents due to their high boiling points and ability to dissolve the organometallic intermediates.

Detailed Experimental Protocol: Synthesis of Methyl 5-(phenylamino)nicotinate

Caption: Workflow for a typical Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

Vessel Preparation: In a glovebox or under a stream of inert gas, add Sodium tert-butoxide (1.4 mmol, 1.4 eq) to an oven-dried Schlenk tube.

-

Catalyst Pre-formation (Optional but Recommended): In the same tube, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%). Add Methyl 5-bromonicotinate (1.0 mmol, 1.0 eq).

-

Solvent and Reagent Addition: Remove the tube from the glovebox, add anhydrous Toluene (5 mL), followed by Aniline (1.2 mmol, 1.2 eq).

-